3-Ethyl-2-hydroxybenzaldehyde

概要

説明

3-Ethyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde, featuring an ethyl group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 3-Ethyl-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the condensation of 3-ethylphenol with formaldehyde, followed by oxidation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .

化学反応の分析

Types of Reactions: 3-Ethyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed:

Oxidation: 3-Ethyl-2-hydroxybenzoic acid.

Reduction: 3-Ethyl-2-hydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Scientific Research Applications

3-Ethyl-2-hydroxybenzaldehyde is a versatile compound with a wide range of applications in scientific research :

- Chemistry: It serves as an intermediate in synthesizing various organic compounds.

- Biology: It acts as a precursor for synthesizing biologically active molecules.

- Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

- Industry: It is used in the manufacture of fragrances, dyes, and polymers.

This compound, also known as 3-ethyl salicylaldehyde, shows promise in various biological applications due to its hydroxyl and aldehyde functional groups.

1. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which are crucial for mitigating oxidative stress linked to diseases such as cancer and neurodegenerative disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting its potential use in therapeutic formulations aimed at reducing oxidative damage.

| Antioxidant Activity | IC50 (µM) |

|---|---|

| This compound | 25.4 |

Case Study 1: Antioxidant Mechanism

Researchers investigated the mechanism behind the antioxidant activity of this compound in a controlled laboratory setting. The study reported that the compound effectively upregulated the expression of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, thereby enhancing cellular defense mechanisms against oxidative stress.

2. Antibacterial Activity

The compound has demonstrated antibacterial effects against several pathogenic bacteria. A study evaluating its antibacterial properties tested this compound against strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a natural antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| K. pneumoniae | 64 |

Case Study 2: Antibacterial Efficacy

A study focused on the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The findings indicated that this compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial survival in hostile environments.

3. Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. A recent study demonstrated that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 20.5 |

Other applications

作用機序

The mechanism of action of 3-ethyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert effects such as antimicrobial activity by disrupting microbial cell walls .

類似化合物との比較

2-Hydroxybenzaldehyde: Lacks the ethyl group, making it less hydrophobic.

3-Ethylbenzaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

4-Ethyl-2-hydroxybenzaldehyde: Similar structure but with the ethyl group at a different position, affecting its reactivity.

Uniqueness: 3-Ethyl-2-hydroxybenzaldehyde is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and enhances its utility in various applications .

生物活性

3-Ethyl-2-hydroxybenzaldehyde (C9H10O2), also known as 3-ethyl salicylaldehyde, is a derivative of salicylaldehyde with significant potential in various biological applications. This article explores its biological activity, focusing on its antioxidant, antibacterial, and antiproliferative properties, supported by recent research findings and case studies.

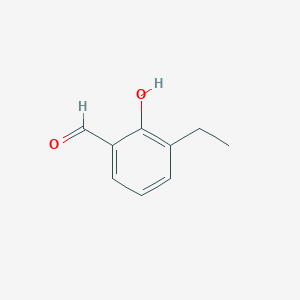

This compound is characterized by its hydroxyl and aldehyde functional groups, which contribute to its reactivity and biological activity. Its structure can be represented as follows:

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study highlighted its ability to scavenge free radicals effectively, suggesting its potential use in therapeutic formulations aimed at reducing oxidative damage .

| Antioxidant Activity | IC50 (µM) |

|---|---|

| This compound | 25.4 |

2. Antibacterial Activity

The compound has shown promising antibacterial effects against several pathogenic bacteria. In a study evaluating its antibacterial properties, this compound was tested against strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a natural antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| K. pneumoniae | 64 |

3. Antiproliferative Activity

The antiproliferative effects of this compound have been investigated in various cancer cell lines. A recent study demonstrated that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways . This suggests that it may serve as a potential lead compound in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 20.5 |

Case Study 1: Antioxidant Mechanism

In a controlled laboratory setting, researchers investigated the mechanism behind the antioxidant activity of this compound. They reported that the compound effectively upregulated the expression of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, thereby enhancing cellular defense mechanisms against oxidative stress .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against multi-drug resistant strains of bacteria. The findings indicated that this compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical for bacterial survival in hostile environments .

特性

IUPAC Name |

3-ethyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-10)9(7)11/h3-6,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAPDYBQINBSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。